5-Bromo-2,4-difluorobenzenesulfonyl chloride

Catalog No.
S673616
CAS No.
287172-61-6
M.F
C6H2BrClF2O2S
M. Wt
291.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-difluorobenzenesulfonyl chloride

CAS Number

287172-61-6

Product Name

5-Bromo-2,4-difluorobenzenesulfonyl chloride

IUPAC Name

5-bromo-2,4-difluorobenzenesulfonyl chloride

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.5 g/mol

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H

InChI Key

GSNAPAYUOACKRN-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F

5-Bromo-2,4-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2SC_6H_2BrClF_2O_2S and a molecular weight of approximately 291.50 g/mol. This compound is characterized by its sulfonyl chloride functional group, which confers significant reactivity, particularly in nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

The compound typically appears as a crystalline powder, with physical properties including a melting point of 34-36°C and a boiling point of 297.1°C at 760 mmHg . Its structure can be represented using the InChI key: SBMKFWMFNIEPDN-UHFFFAOYSA-N and the SMILES notation: FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O .

As 5-Bromo-2,4-difluorobenzenesulfonyl chloride is primarily a research chemical, there is no current information available on its specific mechanism of action in biological systems.

Due to the presence of the sulfonyl chloride group, 5-Bromo-2,4-difluorobenzenesulfonyl chloride is likely to be corrosive and a lachrymator (tear gas). It can react with water to release hydrochloric acid fumes. Specific data on toxicity, flammability, and other hazards are not available. However, standard precautions for handling strong acids and corrosive chemicals should be followed when working with this compound [].

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Electrophilic Aromatic Substitution: The bromine atom can be displaced under certain conditions, allowing for further functionalization of the aromatic ring.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid, releasing toxic gases .

The synthesis of 5-bromo-2,4-difluorobenzenesulfonyl chloride typically involves:

  • Starting Materials: Using 5-bromo-2,4-difluorobenzenesulfonic acid as a precursor.
  • Chlorination: Reacting the sulfonic acid with thionyl chloride or oxalyl chloride under controlled conditions to yield the sulfonyl chloride.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity .

5-Bromo-2,4-difluorobenzenesulfonyl chloride finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Proteomics Research: The compound is utilized in labeling techniques for studying proteins and other biomolecules due to its reactive nature .
  • Material Science: It can be used to modify surfaces or create functional materials through covalent bonding.

Interaction studies involving 5-bromo-2,4-difluorobenzenesulfonyl chloride often focus on its reactivity with various nucleophiles. This includes:

  • Reactivity with Amines: Investigating how it forms sulfonamides with different amines.
  • Reactivity with Alcohols: Examining its ability to produce sulfonate esters.
  • Biological Interactions: Researching potential interactions with enzymes or receptors that may be influenced by its electrophilic characteristics .

Similar Compounds

Several compounds share structural similarities with 5-bromo-2,4-difluorobenzenesulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Bromo-2,5-difluorobenzenesulfonyl chloride207974-14-9Similar structure but different substitution pattern
5-Chloro-2,4-difluorobenzenesulfonyl chloride287172-61-6Chlorine instead of bromine; different reactivity profile
3-Bromo-4-fluorobenzenesulfonyl chloride287172-61-7Different halogen substitution leading to unique properties

These compounds highlight the uniqueness of 5-bromo-2,4-difluorobenzenesulfonyl chloride in terms of its specific halogen substitutions and resultant chemical behavior. Each variant offers distinct reactivity patterns that can be exploited in various synthetic applications.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-2,4-difluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types